Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-
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Overview
Description
Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a nitrophenyl group and two chloroacetamide groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] typically involves the reaction of 3-nitrobenzaldehyde with chloroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloroacetamide groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines.
Scientific Research Applications
Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the chloroacetamide groups can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] include:
Acetanilide, 3’-nitro-:
3-acetamido-2-nitroacetophenone: This compound has a similar nitrophenyl group but with different substituents on the acetamide moiety. The uniqueness of Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] lies in its combination of nitrophenyl and chloroacetamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-(3-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O4/c12-5-9(17)14-11(15-10(18)6-13)7-2-1-3-8(4-7)16(19)20/h1-4,11H,5-6H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCQZOWNDMILRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(NC(=O)CCl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368883 |
Source
|
Record name | Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-21-2 |
Source
|
Record name | Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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